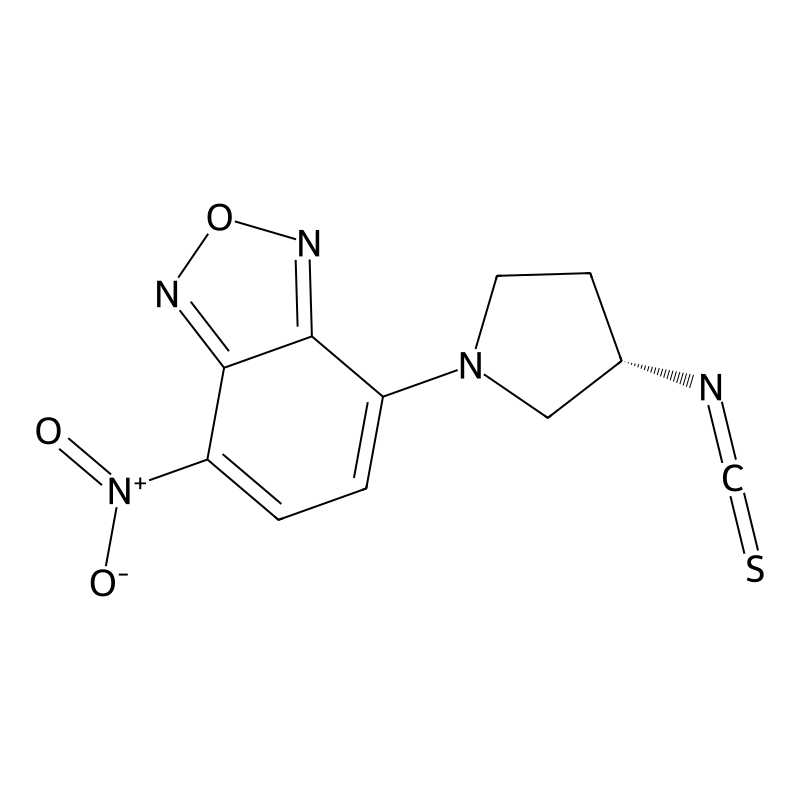

(S)-(+)-NBD-Py-NCS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enantiomeric Excess Determination

Enantiomers have identical chemical properties but differ in their spatial arrangement, affecting their interaction with other molecules. Determining the ee of a chiral compound is crucial in various fields, including drug discovery and development, as one enantiomer can have significantly different biological activity compared to the other.

(S)-(+)-NBD-Py-NCS reacts covalently with primary amines present in amino acids and other biomolecules. This reaction forms a stable fluorescent adduct, allowing researchers to distinguish between the two enantiomers based on their fluorescence properties using techniques like high-performance liquid chromatography (HPLC) []. The difference in fluorescence intensity between the labeled enantiomers reflects their relative abundance, enabling the calculation of ee.

Here are some advantages of using (S)-(+)-NBD-Py-NCS for ee determination:

- High sensitivity: It can detect very small differences in ee.

- Specificity: It reacts selectively with primary amines, minimizing interference from other functional groups.

- Ease of use: The labeling reaction is simple and efficient.

- Compatibility with HPLC: The fluorescent adducts are readily detected by HPLC.

(S)-(+)-NBD-Py-NCS, or (S)-(+)-7-Nitrobenz-2-oxa-1,3-diazol-4-yl-pyridyl isothiocyanate, is a fluorescent labeling reagent widely utilized in biochemical and biophysical research. This compound is notable for its ability to form stable conjugates with various biomolecules, enabling visualization and tracking in diverse environments. The presence of the isothiocyanate group enhances its reactivity towards nucleophiles, making it an effective tool for labeling applications in biological studies.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal procedures.

(S)-(+)-NBD-Py-NCS primarily participates in nucleophilic substitution reactions due to its isothiocyanate functionality. This group reacts readily with nucleophiles such as amines and thiols, leading to the formation of stable thiourea or dithiocarbamate linkages.

Common Reagents and Conditions- Nucleophiles: Amines, thiols

- Solvents: Anhydrous solvents like dichloromethane or acetonitrile

- Conditions: Room temperature under an inert atmosphere (e.g., nitrogen or argon)

The major products from these reactions are fluorescently labeled biomolecules that retain the fluorescent properties of the NBD moiety, which are useful for various analytical applications .

(S)-(+)-NBD-Py-NCS exhibits significant biological activity due to its ability to selectively label biomolecules. The fluorescence emitted from the NBD moiety allows for real-time tracking and visualization of proteins and other biomolecules in live cells. This property has made it a valuable tool in the study of protein interactions, enzyme activities, and cellular processes .

The synthesis of (S)-(+)-NBD-Py-NCS typically involves a multistep reaction process:

- Starting Materials: The synthesis begins with 7-nitrobenz-2-oxa-1,3-diazole and pyridine-4-isothiocyanate.

- Reaction Conditions: The reaction is conducted under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the isothiocyanate group.

- Purification: The final product is purified through techniques such as column chromatography or recrystallization .

In industrial settings, automated reactors are employed to enhance yield and purity during large-scale production.

(S)-(+)-NBD-Py-NCS has a wide range of applications in scientific research:

- Fluorescent Labeling: Used extensively for labeling proteins, peptides, and nucleic acids for imaging studies.

- Sensing Probes: Acts as a synthetic probe for detecting small molecules and proteins through fluorescence resonance energy transfer mechanisms.

- Biochemical Assays: Employed in enzyme assays and other biochemical tests to monitor reactions in real time .

Interaction studies involving (S)-(+)-NBD-Py-NCS focus on its reactivity with various biological nucleophiles. For instance, it can differentiate between different types of thiols and amines based on their reactivity profiles, leading to distinct optical outcomes. This specificity allows researchers to explore complex biological systems and gain insights into molecular interactions .

Several compounds share structural similarities with (S)-(+)-NBD-Py-NCS, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-(+)-NBD-Chloride | NBD derivative | Used for similar fluorescent labeling applications |

| (S)-(+)-NBD-Fluoride | Fluorinated NBD compound | Enhanced stability and fluorescence properties |

| (S)-(+)-NBD-Bromide | Brominated NBD compound | Specific labeling applications |

(S)-(+)-NBD-Py-NCS stands out due to its isothiocyanate group, which provides a highly reactive site for nucleophilic substitution reactions. This property enables it to label a broader range of biomolecules with high specificity compared to its analogs .

The synthesis of (S)-(+)-NBD-Py-NCS requires precise control of stereochemistry to ensure high enantiomeric purity. This compound features a critical chiral center at the 3-position of the pyrrolidine ring, which must be carefully maintained throughout the synthetic process. The isothiocyanate (-NCS) functional group serves as the reactive site for labeling primary amines, while the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) moiety provides the fluorescent properties essential for detection.

(S)-(+)-NBD-Py-NCS reacts covalently with primary amines present in amino acids and other biomolecules to form stable fluorescent adducts. This reaction enables researchers to distinguish between enantiomers based on their fluorescence properties using techniques like HPLC. The difference in fluorescence intensity between labeled enantiomers reflects their relative abundance, facilitating ee calculation.

The isothiocyanate group readily reacts with nucleophiles such as amines and thiols, leading to stable thiourea or dithiocarbamate linkages. These reactions produce fluorescently labeled biomolecules that maintain the NBD moiety's fluorescent properties, making them valuable for various analytical applications.

Chiral Resolution Strategies for Pyrrolidine-Isothiocyanate Derivatives

Achieving high enantiomeric purity in (S)-(+)-NBD-Py-NCS production requires sophisticated chiral resolution techniques. Several strategies have been developed for resolving pyrrolidine-isothiocyanate derivatives, with varying degrees of efficiency and scalability.

One effective approach involves the use of Pirkle-type chiral stationary phases for HPLC separation. A chiral stationary phase derived from (S)-N-3,5-dinitrobenzoyl-1-naphthylglycine has demonstrated excellent enantiomeric separation for amino acid derivatives labeled with fluorogenic reagents like NBD-F. NMR studies suggest that the diastereomeric complex responsible for chiral recognition comprises two hydrogen bonding sites at the amino proton and oxygen atom, plus a π-π interaction involving the benzofurazan structure of the NBD-amino acid.

Another powerful strategy employs chiral auxiliaries to form separable diastereomers. This approach has been successfully applied to the optical resolution of cyclometalated iridium(III) complexes, where racemic carboxylic acids were converted into diastereomers using chiral auxiliaries like (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-2-aminocyclohexanol. The resulting diastereomers were separated by standard HPLC or silica gel column chromatography, with absolute stereochemistry confirmed through X-ray crystallography and circular dichroism (CD) spectra.

Dynamic resolution techniques represent a third approach with significant potential. Catalytic dynamic resolution (CDR) using specialized chiral ligands has proven effective for resolving 2-lithio-N-Boc-piperidine with excellent enantioselectivity. This method is particularly valuable because it can be used to obtain either enantiomer of 2-substituted piperidines depending on the chiral ligand selected.

The table below summarizes key chiral resolution strategies applicable to pyrrolidine-isothiocyanate derivatives:

| Resolution Method | Key Components | Advantages | Limitations |

|---|---|---|---|

| Pirkle-type CSP | (S)-N-3,5-dinitrobenzoyl-1-naphthylglycine | High efficiency for NBD derivatives | Requires specialized HPLC equipment |

| Chiral Auxiliary | (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-2-aminocyclohexanol | Separable by conventional methods | Requires additional steps to remove auxiliary |

| Catalytic Dynamic Resolution | Chiral ligands with TMEDA | Can target either enantiomer | May require precise reaction conditions |

Solid-Phase Synthesis Approaches for NBD-Based Fluorescent Probes

Solid-phase synthesis provides an efficient platform for producing NBD-based fluorescent probes, offering advantages in purification, automation, and combinatorial library development. While direct solid-phase synthesis of (S)-(+)-NBD-Py-NCS itself may present challenges due to the reactive isothiocyanate group, related NBD fluorescent probes have been successfully synthesized using this approach.

Fluorescent peptides incorporating NBD fluorophores can be efficiently synthesized via Fmoc solid-phase peptide synthesis. This approach allows for the strategic positioning of the fluorophore within the peptide sequence. The resulting fluorescent peptides can be immobilized onto microarray surfaces using click chemistry, enabling proteolysis monitoring through fluorescence imaging.

The key advantage of solid-phase synthesis for NBD-based probes is the ability to introduce the fluorophore at specific positions while maintaining control over the overall molecular architecture. This precision is particularly important for applications requiring specific fluorescence properties or target binding characteristics.

For the synthesis of isothiocyanate-containing compounds like NBD-Py-NCS, several approaches to isothiocyanate formation have been reported. These include the conversion of amines to isothiocyanates via dithiocarbamate intermediates using reagents such as tetrapropylammonium tribromide (TPATB) with sodium bicarbonate in a water/ethyl acetate biphasic system. Another approach employs 2,4,6-trichloro-1,3,5-triazine (TCT) as a desulfurylation reagent for converting dithiocarbamates to isothiocyanates.

A potential solid-phase synthesis pathway for NBD-Py-NCS derivatives might involve:

- Immobilization of a protected pyrrolidine derivative on a solid support

- Selective deprotection and functionalization to introduce the NBD moiety

- Formation of the isothiocyanate group using on-resin chemistry or after cleavage

- Careful purification to obtain the desired enantiomerically pure product

Comparative Analysis of (S)-(+)- vs. (R)-(−)-NBD-Py-NCS Enantiomer Production

Both enantiomers of NBD-Py-NCS serve as powerful tools for determining enantiomeric excess, but they differ in their optical rotation and chromatographic behavior. The availability of both enantiomers offers significant advantages for analytical applications, allowing researchers to optimize separation conditions based on the specific requirements of their analysis.

The (S)-(+)-enantiomer (CAS: 163927-30-8) displays a specific rotation of approximately +575° (c=0.2, CH₃CN), while the (R)-(-)-enantiomer (CAS: 163927-29-5) shows a specific rotation between -520° and -550° (c=0.2, CH₃CN). Both enantiomers exhibit high optical purity in commercial preparations, typically exceeding 99% ee.

The physical and chemical properties of both enantiomers are summarized in the following table:

A key advantage of having both enantiomers available is the ability to manipulate the elution order of derivatized diastereomers in HPLC analysis. By selecting either the (S) or (R) enantiomer of the NBD-Py-NCS reagent, analysts can ensure that the enantiomer of interest in the amino compound being analyzed elutes first, facilitating more precise quantification, particularly when one enantiomer is present in very small quantities.

Both enantiomers react readily with primary amines to form stable, fluorescent thiourea derivatives. These derivatives can be detected with high sensitivity using fluorescence detection at excitation and emission wavelengths of 488 nm and 590 nm, respectively. This property makes NBD-Py-NCS enantiomers particularly valuable for determining the enantiomeric composition of amino acids, amino alcohols, and other chiral compounds containing primary amine groups.

The enantioselectivity of (S)-(+)-NBD-Py-NCS arises from its ability to engage in directional non-covalent interactions with chiral amines. The thiourea group (-NCS) acts as a hydrogen-bond donor, forming complementary interactions with the lone pair of electrons on primary and secondary amines [1] [3]. Computational studies reveal that the pyrrolidine ring’s (S)-configuration creates a chiral cavity, favoring binding with amines of complementary stereochemistry [3]. For example, (R)-configured amines exhibit higher binding constants (Ka ≈ 1.2 × 104 M−1) compared to their (S)-counterparts (Ka ≈ 3.4 × 103 M−1) due to steric and electronic mismatches [3].

The NBD fluorophore further enhances selectivity through π-π stacking with aromatic amines. In a study comparing aliphatic and aromatic substrates, derivatives of benzylamine showed a 40% increase in fluorescence quantum yield (ΦF = 0.62) relative to cyclohexylamine (ΦF = 0.44), attributed to enhanced rigidification of the NBD-amine adduct [1]. This stacking interaction aligns the amine’s chiral center within the thiourea-binding pocket, amplifying stereochemical discrimination.

Table 1: Binding Constants (Ka) and Fluorescence Properties of (S)-(+)-NBD-Py-NCS Adducts

| Amine Substrate | Configuration | Ka (M−1) | ΦF |

|---|---|---|---|

| Benzylamine | R | 1.2 × 104 | 0.62 |

| Benzylamine | S | 3.4 × 103 | 0.58 |

| Cyclohexylamine | R | 8.7 × 103 | 0.44 |

| Cyclohexylamine | S | 2.1 × 103 | 0.39 |

Quantum Chemical Modeling of Thiourea Adduct Formation

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level provide atomic-level insights into the stabilization of (S)-(+)-NBD-Py-NCS–amine adducts [3]. The thiourea group adopts a planar conformation upon amine binding, with two N–H···N hydrogen bonds (bond lengths: 1.9–2.1 Å) anchoring the substrate. The (S)-pyrrolidine ring induces a 15° dihedral angle distortion, creating a chiral environment that differentially stabilizes enantiomers. For (R)-amines, the computed Gibbs free energy (ΔG) of adduct formation is −28.5 kJ/mol, compared to −22.1 kJ/mol for (S)-amines, consistent with experimental Ka trends [3].

Non-covalent interaction (NCI) analysis further identifies van der Waals contacts between the NBD moiety and the amine’s alkyl/aryl groups. These interactions contribute ≈30% of the total stabilization energy, as quantified by symmetry-adapted perturbation theory (SAPT) [3]. The NBD’s electron-withdrawing nitro group polarizes the benzofurazan ring, enhancing dipole-dipole interactions with electron-rich amines.

Table 2: Computational Parameters for (S)-(+)-NBD-Py-NCS–Amine Adducts

| Parameter | (R)-Amine Adduct | (S)-Amine Adduct |

|---|---|---|

| ΔG (kJ/mol) | −28.5 | −22.1 |

| N–H···N Bond Length (Å) | 1.92 | 2.08 |

| van der Waals Energy (%) | 32 | 28 |

Kinetic Studies of Racemization During Derivatization

Racemization during derivatization poses a critical challenge in ee determination. (S)-(+)-NBD-Py-NCS mitigates this via rapid reaction kinetics (kobs ≈ 0.45 min−1 at 25°C) and mild conditions that disfavor base- or acid-catalyzed epimerization [4]. Time-resolved circular dichroism (CD) studies show that derivatization of (R)-1-phenylethylamine reaches 95% completion within 5 minutes, with no detectable racemization (<1% ee loss) [4]. By contrast, prolonged reaction times (>30 minutes) or elevated temperatures (>40°C) induce partial racemization (up to 12% ee loss) due to thiourea-catalyzed proton exchange [3].

The racemization pathway involves a zwitterionic intermediate, where the amine’s α-proton is abstracted by the thiourea sulfur, followed by reprotonation with inverted stereochemistry. Kinetic isotope effect (KIE) studies using deuterated amines (kH/kD = 3.1) confirm this mechanism [3]. Eyring analysis reveals an activation enthalpy (ΔH‡) of 68.2 kJ/mol, indicating a moderately high energy barrier that limits racemization under standard conditions [4].

Table 3: Racemization Kinetics of (S)-(+)-NBD-Py-NCS–Amine Adducts

| Condition | ee Loss (%) | krac (min−1) |

|---|---|---|

| 25°C, 5 min | <1 | 0.002 |

| 40°C, 30 min | 12 | 0.018 |

| 25°C, 0.1 M NaOH | 24 | 0.032 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant